molecular formula C28H25NO3 B14407260 N-Trityltyrosine CAS No. 86967-53-5

N-Trityltyrosine

Cat. No.: B14407260
CAS No.: 86967-53-5
M. Wt: 423.5 g/mol
InChI Key: GGAGAEQYRWDHFB-SANMLTNESA-N
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Description

N-Trityltyrosine: is a derivative of the amino acid tyrosine, where the hydrogen atom of the amino group is replaced by a trityl group (triphenylmethyl group). This modification enhances the compound’s stability and alters its chemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Trityltyrosine can be synthesized through a multi-step process involving the protection of the amino group of tyrosine with a trityl group. The typical synthetic route includes:

    Protection of the Amino Group: The amino group of tyrosine is protected by reacting it with trityl chloride in the presence of a base such as pyridine or triethylamine. This reaction is usually carried out at room temperature.

    Purification: The resulting this compound is purified through recrystallization or chromatography to obtain a high-purity product.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Reaction: Large quantities of tyrosine and trityl chloride are reacted in a suitable solvent, with careful control of reaction conditions to ensure high yield and purity.

    Purification: Industrial purification methods may include large-scale chromatography or crystallization techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-Trityltyrosine undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of this compound can be oxidized to form quinones.

    Reduction: The trityl group can be removed through reduction reactions, regenerating the free amino group.

    Substitution: The trityl group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used to remove the trityl group.

    Substitution: Substitution reactions may involve reagents like trifluoroacetic acid or other strong acids to cleave the trityl group.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Free tyrosine or other amino acid derivatives.

    Substitution Products: Various substituted tyrosine derivatives depending on the reagents used.

Scientific Research Applications

N-Trityltyrosine has several applications in scientific research, including:

    Chemistry: Used as a protected amino acid in peptide synthesis, allowing for selective deprotection and functionalization.

    Biology: Employed in the study of enzyme mechanisms and protein interactions, where the trityl group provides stability and prevents unwanted side reactions.

    Medicine: Investigated for its potential use in drug delivery systems, where the trityl group can enhance the stability and bioavailability of therapeutic compounds.

    Industry: Utilized in the production of specialized polymers and materials, where the trityl group imparts unique properties to the final product.

Mechanism of Action

The mechanism of action of N-Trityltyrosine involves its ability to act as a protected form of tyrosine. The trityl group shields the amino group from unwanted reactions, allowing for selective modifications. In biological systems, the trityl group can be removed under specific conditions, releasing the active tyrosine molecule. This selective protection and deprotection mechanism is crucial in peptide synthesis and other biochemical applications.

Comparison with Similar Compounds

    N-Boc-Tyrosine: Another protected form of tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group.

    N-Fmoc-Tyrosine: Tyrosine protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

    N-Acetyltyrosine: Tyrosine protected by an acetyl group.

Comparison:

    N-Trityltyrosine vs. N-Boc-Tyrosine: this compound offers greater stability due to the bulky trityl group, making it suitable for reactions requiring harsh conditions. N-Boc-Tyrosine, on the other hand, is easier to deprotect under mild conditions.

    This compound vs. N-Fmoc-Tyrosine: this compound provides better protection against nucleophilic attack, while N-Fmoc-Tyrosine is preferred for solid-phase peptide synthesis due to its ease of removal.

    This compound vs. N-Acetyltyrosine: this compound offers more robust protection, whereas N-Acetyltyrosine is used for simpler protection needs and is easier to deprotect.

This compound’s unique properties make it a valuable compound in various scientific and industrial applications, providing stability and selectivity in chemical reactions and biological studies.

Properties

CAS No.

86967-53-5

Molecular Formula

C28H25NO3

Molecular Weight

423.5 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(tritylamino)propanoic acid

InChI

InChI=1S/C28H25NO3/c30-25-18-16-21(17-19-25)20-26(27(31)32)29-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19,26,29-30H,20H2,(H,31,32)/t26-/m0/s1

InChI Key

GGAGAEQYRWDHFB-SANMLTNESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC4=CC=C(C=C4)O)C(=O)O

Origin of Product

United States

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